molecular formula C13H13NO2 B8334771 4-phenethyl-1H-pyrrole-2-carboxylic Acid

4-phenethyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B8334771
M. Wt: 215.25 g/mol
InChI Key: VQFOFEOCMXJUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenethyl-1H-pyrrole-2-carboxylic Acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16)

InChI Key

VQFOFEOCMXJUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CNC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.65 mmol) was added to a stirring, room temperature solution of 27 (0.0755 g, 0.329 mmol) in MeOH (0.82 mL, 0.4 M) under N2. Another 0.7 mL of MeOH was added due to precipitation of the starting material, and the reaction was heated to reflux until the reaction was judged complete by HPLC (2 h): The reaction was concentrated and then dissolved in 0.55 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain pure 28. 1H (CDCl3, 400 MHz): δ 10.87 (1H, broad s), 7.25-7.18 (2H, m), 7.17-7.69 (3H, m), 6.70 (1H, s), 6.67 (1H, s), 2.83 (2H, t, J=7.6 Hz), 2.74 (2H, t, J=7.6 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.53, 143.39, 129.50, 129.21, 126.76, 126.38, 123.49, 122.85, 116.48, 38.68, 29.94 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 38.68, 29.94; CH carbons: 129.50, 129.21, 126.76, 122.85, 116.48 ppm. HPLC: 8.579 min.
Name
Quantity
1.65 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.0755 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
solvent
Reaction Step One
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Four

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